molecular formula C8H12O2 B160095 6-Methoxycyclohexene-1-carbaldehyde CAS No. 137032-93-0

6-Methoxycyclohexene-1-carbaldehyde

Cat. No.: B160095
CAS No.: 137032-93-0
M. Wt: 140.18 g/mol
InChI Key: MMAPHOPWBIHEKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxycyclohexene-1-carbaldehyde is a cyclic enol ether derivative featuring a cyclohexene backbone with a methoxy group at position 6 and a carbaldehyde functional group at position 1. This compound is structurally significant due to its conjugated system, which may influence its reactivity in organic synthesis, particularly in cycloaddition reactions or as a precursor for heterocyclic compounds.

Properties

CAS No.

137032-93-0

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

6-methoxycyclohexene-1-carbaldehyde

InChI

InChI=1S/C8H12O2/c1-10-8-5-3-2-4-7(8)6-9/h4,6,8H,2-3,5H2,1H3

InChI Key

MMAPHOPWBIHEKM-UHFFFAOYSA-N

SMILES

COC1CCCC=C1C=O

Canonical SMILES

COC1CCCC=C1C=O

Synonyms

1-Cyclohexene-1-carboxaldehyde, 6-methoxy- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

Below is a detailed comparison:

Parameter 6-Methoxycyclohexene-1-carbaldehyde 2,6,6-Trimethylcyclohexene-1-carbaldehyde oxime
Substituents Methoxy (position 6) Two methyl groups (position 6), one methyl (position 2)
Functional Group Aldehyde (position 1) Aldehyde-derived oxime (position 1)
Molecular Geometry Planar cyclohexene ring with conjugated aldehyde Non-planar cyclohexene ring due to steric hindrance from methyl groups
Reactivity Electron-rich due to methoxy group; aldehyde participates in nucleophilic additions Oxime group introduces hydrogen-bonding capability; methyl groups reduce ring flexibility
Crystallographic Data Not reported in evidence Monoclinic crystal system, P2₁/c space group, stabilized by intermolecular N–H⋯O bonds

Functional Group Impact

  • Aldehyde vs. Oxime: The aldehyde group in this compound is highly electrophilic, making it reactive toward nucleophiles (e.g., Grignard reagents).
  • The trimethyl groups in the analogue create steric hindrance, limiting conformational flexibility and possibly slowing reaction kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.